molecular formula C16H10O3 B14692027 [1]Benzofuro[3,2-c][1]benzoxepin-12(6h)-one CAS No. 28763-77-1

[1]Benzofuro[3,2-c][1]benzoxepin-12(6h)-one

Cat. No.: B14692027
CAS No.: 28763-77-1
M. Wt: 250.25 g/mol
InChI Key: OEKVSUAFJUBCDI-UHFFFAOYSA-N
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Description

1Benzofuro3,2-cbenzoxepin-12(6h)-one is a complex organic compound characterized by its unique bicyclic structure, which includes both a benzofuran and a benzoxepin ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1Benzofuro3,2-cbenzoxepin-12(6h)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzofuran derivatives with suitable electrophiles can lead to the formation of the desired bicyclic structure. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in optimizing the yield and purity of the compound .

Industrial Production Methods: While detailed industrial production methods for 1Benzofuro3,2-cbenzoxepin-12(6h)-one are not extensively documented, the principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1Benzofuro3,2-cbenzoxepin-12(6h)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

1Benzofuro3,2-cbenzoxepin-12(6h)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1Benzofuro3,2-cbenzoxepin-12(6h)-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with various enzymes and receptors, potentially modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: What sets 1Benzofuro3,2-cbenzoxepin-12(6h)-one apart is its unique combination of benzofuran and benzoxepin rings, which imparts distinct chemical and physical properties. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials .

Properties

CAS No.

28763-77-1

Molecular Formula

C16H10O3

Molecular Weight

250.25 g/mol

IUPAC Name

6H-[1]benzofuro[3,2-c][1]benzoxepin-12-one

InChI

InChI=1S/C16H10O3/c17-16-15-11-6-2-4-8-13(11)18-14(15)9-10-5-1-3-7-12(10)19-16/h1-8H,9H2

InChI Key

OEKVSUAFJUBCDI-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2OC(=O)C3=C1OC4=CC=CC=C43

Origin of Product

United States

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